molecular formula C9H10N2O2 B15231176 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B15231176
M. Wt: 178.19 g/mol
InChI Key: PZQYTPXLZNUYFF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydronaphthyridine derivatives with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Uniqueness

What sets this compound apart is its specific structural features and functional groups, which confer unique reactivity and biological activity. Its tetrahydro structure provides a distinct set of chemical properties compared to fully aromatic naphthyridines, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2,(H,12,13)

InChI Key

PZQYTPXLZNUYFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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